5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo-compounds. This method is known for its high yields and diastereoselectivity . The reaction conditions often include the use of transition metal-free catalysts and mild reaction temperatures to ensure the stability of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine]: Another spirocyclic compound with a similar indolinone core but different ring fusion.
Spiro[indoline-3,2’-oxindole]: Features an oxindole moiety instead of a cyclopropane ring.
Spiro[indoline-3,2’-pyrrolidine]: Contains a pyrrolidine ring fused to the indolinone core.
Uniqueness
5’-(Methylthio)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its combination of a cyclopropane ring and an indolinone moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
5-methylsulfanylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDMIWWIAFWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC(=O)C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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